molecular formula C16H22N4O9 B026927 Clavamycin A CAS No. 103059-93-4

Clavamycin A

カタログ番号 B026927
CAS番号: 103059-93-4
分子量: 414.37 g/mol
InChIキー: SAFJOTXIKNUGOJ-LNWOBJSJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clavamycin A is a beta-lactam antibiotic that is used to treat bacterial infections. It is a combination of two compounds, clavulanic acid and amoxicillin. Clavulanic acid is a beta-lactamase inhibitor that prevents bacteria from breaking down amoxicillin, allowing it to be more effective in treating infections.

科学的研究の応用

Discovery and Structural Analysis

Clavamycin A, along with its variants B, C, D, E, and F, belongs to the clavam antibiotics group. They were first isolated from Streptomyces hygroscopicus. The structural details of these antibiotics were deduced from extensive spectroscopic studies, particularly NMR (Nuclear Magnetic Resonance) analyses. These studies have been fundamental in understanding the chemical nature and potential applications of clavamycin A (Naegeli, Loosli, & Nussbaumer, 1986).

Applications in Antibacterial Treatment

Clavamycin A has shown efficacy against a variety of bacterial infections. This includes its effectiveness against Gram-positive bacteria, like Staphylococcus aureus, and certain protozoans. It is particularly noted for its action in the treatment of bacterial infections, especially those caused by anaerobic species (Spížek & Řezanka, 2004). Additionally, clindamycin, a derivative of clavamycin, is widely used in clinical practice for its broad-spectrum activity, and it is effective against a range of infections, including those caused by anaerobic bacteria and certain protozoal diseases (Spížek & Řezanka, 2017).

Enhanced Efficacy in Nano-formulations

Recent advancements have shown the potential of enhancing the efficacy of clindamycin (a derivative of clavamycin) through nano-formulations. This involves encapsulating clindamycin in poly lactic acid (PLA)/poly (D,L-lactide-co-glycolide) (PLGA) nano-formulations, which significantly increases the bioavailability of the drug. This approach shows promise for a variety of therapies due to its enhanced drug activity (Rauta et al., 2016).

Genetic Engineering for Production Enhancement

Clavamycin A production has been enhanced through genetic engineering techniques. For instance, the blocking of cephamycin C production in Streptomyces clavuligerus, a clavulanic acid-producing organism, led to a significant increase in clavulanic acid production. This approach demonstrates the potential of genetic manipulation to optimize antibiotic production for medical applications (Paradkar et al., 2001).

特性

CAS番号

103059-93-4

製品名

Clavamycin A

分子式

C16H22N4O9

分子量

414.37 g/mol

IUPAC名

2-[[2-amino-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoyl]amino]-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoic acid

InChI

InChI=1S/C16H22N4O9/c17-11(13(23)5-3-19-7(21)1-9(19)28-5)15(25)18-12(16(26)27)14(24)6-4-20-8(22)2-10(20)29-6/h5-6,9-14,23-24H,1-4,17H2,(H,18,25)(H,26,27)/t5-,6-,9+,10+,11?,12?,13?,14?/m1/s1

InChIキー

SAFJOTXIKNUGOJ-LNWOBJSJSA-N

異性体SMILES

C1[C@H]2N(C1=O)C[C@@H](O2)C(C(C(=O)NC(C([C@H]3CN4[C@@H](O3)CC4=O)O)C(=O)O)N)O

SMILES

C1C2N(C1=O)CC(O2)C(C(C(=O)NC(C(C3CN4C(O3)CC4=O)O)C(=O)O)N)O

正規SMILES

C1C2N(C1=O)CC(O2)C(C(C(=O)NC(C(C3CN4C(O3)CC4=O)O)C(=O)O)N)O

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clavamycin A
Reactant of Route 2
Clavamycin A
Reactant of Route 3
Clavamycin A
Reactant of Route 4
Reactant of Route 4
Clavamycin A
Reactant of Route 5
Clavamycin A
Reactant of Route 6
Clavamycin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。